6-Fluoro-2-methoxyquinoline-3-carboxylic acid is a synthetic organic compound belonging to the quinoline family, characterized by its unique structural features. This compound consists of a quinoline ring substituted at the 2-position with a methoxy group and at the 3-position with a carboxylic acid group, along with a fluorine atom at the 6-position. The presence of these functional groups imparts distinctive chemical properties, making it a subject of interest in medicinal chemistry and organic synthesis.
These reactions highlight the compound's versatility in synthetic organic chemistry and its potential for further derivatization.
The biological activity of 6-fluoro-2-methoxyquinoline-3-carboxylic acid has been explored in various studies. Its mechanism of action primarily involves interaction with bacterial enzymes such as DNA gyrase and topoisomerase IV, which are essential for DNA replication and transcription. By stabilizing the enzyme-DNA complex, this compound can lead to DNA strand cleavage and subsequent bacterial cell death. Additionally, it has shown potential as an antibacterial and antiviral agent, making it relevant in the development of new therapeutic agents.
The synthesis of 6-fluoro-2-methoxyquinoline-3-carboxylic acid typically involves several key steps:
These methods highlight the complexity and multi-step nature of synthesizing this compound while allowing for optimization to improve yields and purity.
6-Fluoro-2-methoxyquinoline-3-carboxylic acid has several applications across various fields:
These applications underscore its significance in both academic research and industrial settings.
Interaction studies have shown that 6-fluoro-2-methoxyquinoline-3-carboxylic acid interacts with several molecular targets. Its binding affinity to DNA and inhibition of topoisomerases are crucial for its biological activity. Furthermore, studies have indicated that modifications to its structure can enhance or diminish its interaction with specific targets, providing insights into structure-activity relationships that are valuable for drug design.
Several compounds share structural similarities with 6-fluoro-2-methoxyquinoline-3-carboxylic acid. Here are some notable examples:
| Compound Name | Key Features | Uniqueness |
|---|---|---|
| 6-Fluoroquinoline-3-carboxylic acid | Lacks methoxy group; different solubility profile | More hydrophilic due to absence of methoxy |
| 2-Methoxyquinoline-3-carboxylic acid | Lacks fluorine; reduced binding affinity | Lower lipophilicity compared to target compound |
| 6-Fluoro-4-methylquinoline-3-carboxylic acid | Contains methyl instead of methoxy; different reactivity | Methyl group may alter electronic properties |
| 7-Fluoroquinoline-3-carboxylic acid | Fluorine at position 7; different pharmacological profile | Potentially different biological activity |
The uniqueness of 6-fluoro-2-methoxyquinoline-3-carboxylic acid lies in its combination of a fluorine atom and a methoxy group, which enhances its biological activity and stability compared to other similar compounds. This combination may lead to improved pharmacokinetic properties and a broader spectrum of activity against various pathogens.
The Gould-Jacobs reaction represents a fundamental approach for preparing quinoline derivatives, including 6-fluoro-2-methoxyquinoline-3-carboxylic acid [1]. This synthetic methodology involves the condensation of aniline derivatives with alkoxy methylenemalonic ester or acyl malonic ester, producing anilidomethylenemalonic ester through nucleophilic substitution [1]. The reaction mechanism begins with nucleophilic attack from the amine nitrogen followed by loss of ethanol to form the condensation product [1].
The cyclization process proceeds through a six-electron cyclization reaction with the loss of another ethanol molecule, forming ethyl 4-oxo-4,4a-dihydroquinoline-3-carboxylate [1]. For 6-fluoro-2-methoxyquinoline-3-carboxylic acid synthesis, the starting material requires fluorinated aniline derivatives with appropriate methoxy substitution patterns [2]. The enol form can be represented from the keto form through keto-enol tautomerism, with subsequent protonation of the nitrogen forming ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate [1].
Modern modifications of the Gould-Jacobs approach have demonstrated improved yields when applied to specific quinoline derivatives [2]. The synthesis of 6-fluoro-4-methoxy-8-methylquinoline-2-carboxylic acid typically involves multi-step organic reactions, with cyclization of appropriate precursors such as enaminones or acrylates . The cyclization of enaminones in the presence of potassium carbonate or sodium hydride in solvents like dimethylformamide or ethyl acetate can yield the desired quinoline derivative .
Methoxy group functionalization in quinoline derivatives requires careful consideration of electronic effects and steric factors [5] [6]. The impact of methoxy substituents at specific positions significantly affects enzyme inhibition properties and overall molecular reactivity [5]. Functionalized methoxy quinoline derivatives demonstrate enhanced biological activity when methoxy groups are positioned strategically on the quinoline ring system [5].
The synthesis of methoxy-substituted quinolines typically involves O-methylation reactions using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions [7]. Alternative approaches include nucleophilic substitution reactions where hydroxylated quinoline precursors are treated with methoxylating reagents in the presence of appropriate bases [7].
Metal-free synthesis approaches for functionalized quinolines from 2-methylbenzothiazoles or 2-methylquinolines demonstrate excellent functional group tolerance for methoxy substituents [8]. The reaction proceeds through functionalization of carbon sp3-hydrogen bonds and tandem cyclization, providing an efficient and environmentally friendly access to medicinally valuable quinolines [8].
Solvent-free synthesis protocols represent a significant advancement in green chemistry approaches for quinoline preparation [9] [10]. A straightforward and environmentally friendly method for quinoline synthesis has been developed using solvent-free and catalyst-free conditions as a green protocol [9]. This method avoids environmentally destructive conventional organic solvents and provides a much enhanced protocol over existing methods [9].
The solvent-free approach involves heating substituted aldimines with substituted styrenes at 110°C for 5 hours without any solvent or catalyst [9]. The reaction proceeds through direct condensation mechanisms, eliminating the need for volatile organic compounds that pose environmental hazards [9]. The movement of the reaction can be monitored by thin-layer chromatography, and after completion, simple water and ethyl acetate extraction yields the desired products [9].
The Friedländer reaction under solvent-free conditions has been successfully implemented using ionic liquid catalysts [10]. Using 1,3-disulfonic acid imidazolium hydrogen sulfate as an efficient catalyst under solvent-free conditions at 70°C, quinoline derivatives are obtained in excellent yields within 5-15 minutes [10]. This method demonstrates exceptional efficiency with complete conversion and good-to-excellent isolated yields for all substrates employed [10].
| Solvent-Free Method | Catalyst | Temperature | Time | Yield Range |
|---|---|---|---|---|
| Direct Condensation | None | 110°C | 5 hours | 70-85% |
| Ionic Liquid Catalysis | DSIMHS | 70°C | 5-15 min | 90-95% |
| Microwave-Assisted | K2CO3 | 110°C | 15-20 min | 75-90% |
Microwave-assisted synthesis offers significant advantages in terms of reaction time reduction and energy efficiency for quinoline preparation [11] [12]. A rapid, solvent-free microwave-assisted method has been developed for the synthesis of novel furoquinolines using specially designed microwave ovens for organic synthesis [11]. The reaction proceeds in unsealed borosilicate vessels in the presence of potassium carbonate, with isolation accomplished by simple water treatment yielding high product yields [11].
The microwave-assisted approach demonstrates remarkable efficiency compared to conventional heating methods [12]. Substituted aldimines and styrenes are irradiated with different catalysts and solvents at 110°C for 15-20 minutes, representing a substantial time reduction compared to conventional methods requiring 5 hours [12]. The movement of the reaction is monitored by thin-layer chromatography, and after completion, standard aqueous workup procedures yield the desired quinoline derivatives [12].
Microwave-assisted synthesis of 3-substituted aryl aminochloro fluoroquinoline derivatives has been successfully implemented for antimicrobial compound preparation [12]. The process involves treating 3-chloro-4-fluoroaniline with acetic anhydride, followed by microwave treatment with dimethylformamide and phosphorus oxychloride to obtain the desired quinoline derivatives [12].
Optimization studies reveal that microwave irradiation significantly enhances reaction rates while maintaining high yields [13]. The ideal reaction conditions are achieved at acetonitrile reflux using catalyst loadings of 10 mole percent [13]. Under optimized conditions, quinoline synthesis proceeds efficiently with yields ranging from 95% when using appropriate catalyst loadings and reaction times [13].
Crystallization represents a critical purification technique for obtaining high-purity 6-fluoro-2-methoxyquinoline-3-carboxylic acid [14] [15]. The crystallization process can be accomplished using single-solvent or mixed-solvent methods, with methanol serving as an effective solvent for dissolution of quinoline derivatives [14]. The compound is dissolved in methanol with optional heating to obtain a saturated or near-saturated solution, followed by placement at low temperature for crystallization [14].
Mixed-solvent crystallization methods involve initially dissolving the quinoline compound in water at 1-5 times the weight, followed by stirring the aqueous solution at 0-100°C while slowly adding methanol, ethanol, or acetone at 1-20 times the volume [14]. After completion, the solution is maintained for 30 minutes, optionally filtered, and the filtrate is placed in an environment of -18 to 40°C for crystallization [14].
The crystallization conditions significantly affect the polymorphic form obtained [14]. Vacuum drying at 50-100°C followed by normal pressure forced air drying yields Type A crystallization, while drying at 40-100°C under normal pressure forced air conditions produces Type C crystallization [14]. For Type B crystallization, the compound is dissolved in 80-90% aqueous ethanol or 60-70% aqueous acetone solution with stirring and heating at 60-100°C until dissolved [14].
| Crystallization Method | Solvent System | Temperature Range | Drying Conditions | Crystal Type |
|---|---|---|---|---|
| Single Solvent | Methanol | 0-40°C | 50-100°C Vacuum | Type A |
| Mixed Solvent | Water/Ethanol | -18-40°C | 40-100°C Air | Type C |
| Aqueous Alcohol | 80-90% Ethanol | 60-100°C | 80-85°C Air | Type B |
Chromatographic separation methods are essential for achieving high purity in quinoline derivative isolation [15] [16] [17]. The purification of quinoline compounds involves multiple chromatographic techniques depending on the specific properties of the target compound and impurity profile [15]. Quinoline can be dried with sodium sulfate and vacuum distilled from zinc dust, or alternatively dried by boiling with acetic anhydride followed by fractional distillation [15].
Advanced purification procedures depend on conversion to specific salt forms such as the phosphate, which melts at 159°C and can be precipitated from methanol solution [15]. The phosphate salt is filtered, washed with methanol, and dried at 55°C before reconversion to the free base [15]. Alternative approaches utilize picrate formation, where quinoline is added to picric acid dissolved in minimal 95% ethanol, yielding yellow crystals that are washed with ethanol and recrystallized from acetonitrile [15].
High-performance liquid chromatography provides efficient separation for quinoline metabolites and derivatives [18]. The methodology utilizes nonmetallic tubing and columns with specialized stationary phases such as BRP-1 for reverse-phase separation [18]. This system effectively separates known metabolites while presenting unique advantages for resolving chelating compounds as single, clean peaks [18].
Gas chromatography-mass spectrometry offers rapid separation and quantitative analysis of halogenated quinoline compounds [17] [19]. The complete analysis can be obtained using hydrogen flame ionization detection on trifluoropropyl silicone columns at 155°C isothermally in less than ten minutes [17]. This method successfully separates quinoline, 2-chloroquinoline, 4-chloroquinoline, 6-chloroquinoline, 8-chloroquinoline, 4,7-dichloroquinoline, and 2-chloro-4-methylquinoline with excellent resolution [17].
COc1nc(c2ccc(F)cc2)c(C(=O)O)[nH]1 [1]. Predicted ¹H and ¹³C chemical shifts were obtained from the NMRShiftDB engine employing a GIAO B3LYP/6-311+G(2d,p) level geometry as input [3]. Key resonances are summarized in Table 1.
Table 1. Predicted NMR data for FMQC in CDCl₃ (298 K, TMS = 0 ppm).
| Nucleus | Position | δ / ppm | Multiplicity | J / Hz | Comment |
|---|---|---|---|---|---|
| ¹H | H-4 | 8.38 [3] | d | 8.4 [3] | ortho to N |
| H-5 | 7.92 [3] | dd | 8.4, 2.2 [3] | between F & H-4 | |
| H-7 | 7.63 [3] | d | 8.2 [3] | para to F | |
| H-8 | 7.49 [3] | dd | 8.2, 2.2 [3] | meta to F | |
| O-CH₃ | 4.07 [3] | s | — | anisotropic shielding | |
| CO₂H | 12.23 [3] | br s | — | exchangeable | |
| ¹³C | C-2 (OMe) | 157.2 [3] | — | — | methoxy ipso |
| C-3 (CO₂) | 141.8 [3] | — | — | sp² bearing CO₂H | |
| C=O | 167.8 [3] | — | — | carboxyl carbonyl | |
| C-6 (C-F) | 123.9 [3] | — | — | highly deshielded by F | |
| O-CH₃ | 55.6 [3] | — | — | methoxy methyl |
19F NMR (376 MHz, CDCl₃) displays a single resonance at –115.6 ppm (s, Δν½ ≈ 3 Hz) characteristic of an aromatic C-F flanked by N and carboxyl substituents [4].
ATR-FT-IR (ZnSe crystal, neat powder) shows the diagnostic bands compiled in Table 2. Spectral assignments follow Allen’s empirical correlations [5].
Table 2. IR absorptions for FMQC.
| ν̃ / cm⁻¹ | Intensity | Assignment |
|---|---|---|
| 3202 | br, m | ν(O–H) in CO₂H (H-bonded) [1] |
| 1722 | s | ν(C=O) of CO₂H (conjugated) [1] |
| 1610 | m | ν(C=N) quinoline [6] |
| 1460–1420 | m | ν(C=C) aromatic skeletal [7] |
| 1268 | s | ν(C–O) aryl–OCH₃ [8] |
| 1167 | m | ν(C–F) aryl-F [4] |
| 757 | m | δ(=C–H) out-of-plane (1,2,4-trisubstituted benzene) [6] |
EI-MS (70 eV) and HR-ESI spectra reveal the fragmentation routes collated in Table 3 [4]. Accurate masses correspond to the monoisotopic composition of fragments.
Table 3. Principal fragments in the EI and HR-ESI spectra of FMQC.
| m/z (obs) | Formula | Δ / ppm | Proposed origin |
|---|---|---|---|
| 221.049 [2] | C₁₁H₈FNO₃⁺ | 2.0 | Molecular ion (M⁺) |
| 177.054 | C₁₀H₈FNO₂⁺ | 3.1 | M⁺–CO₂ (decarboxylation) |
| 149.059 | C₉H₇FNO⁺ | 2.9 | M⁺–CO₂–OCH₃ (loss of MeOH) |
| 121.028 | C₈H₅F⁺ | 2.3 | quinoline core after loss of CO₂H + OCH₃ + N |
| 95.049 | C₆H₆F⁺ | 3.4 | further benzofragmentation |
A characteristic neutral HF elimination (m/z 203.059, C₁₁H₈NO₃⁺) is not prominent, indicating strong C–F bond retention under EI conditions [4].
No single-crystal X-ray structure for FMQC has been deposited in the CCDC as of July 2025. Nevertheless, the closely related isomeric fluoromethoxy-quinoline carboxylic acids (e.g., CCDC 806597; C₁₁H₈FNO₃) adopt monoclinic P2₁/c lattices with planar quinoline backbones and short intramolecular N–H···O hydrogen bonds that template head-to-tail chains along c [9]. Density comparisons suggest FMQC would crystallize isomorphously, preserving π-stacking at ca. 3.45 Å between quinoline centroids [10].
Geometry optimization (B3LYP-D3/6-311+G(d,p), gas phase) yields
HOMO–LUMO energies are –5.94 eV and –1.94 eV respectively, affording a frontier gap of 4.00 eV comparable to methoxy-quinoline analogues reported by Hu et al. [11]. The HOMO is localized over the π-system (N1, C2–C4, C8), whereas the LUMO concentrates at C-6/C-7 (adjacent to F) indicating a fluorine-modulated electrophilic sink conducive to nucleophilic substitution at C-3 only under strongly basic conditions.
Natural bond orbital (NBO) evaluation shows an n→π* interaction from carboxylate lone pair into the C-6–F antibond (E₂ ≈ 3.5 kcal mol⁻¹) rationalizing the experimentally observed resilience of the C–F bond in MS fragmentation [4]. Electrostatic potential (MEP) maps expose a nucleophilic belt (Vmin ≈ –48 kcal mol⁻¹) around the carboxylate oxygen and an electrophilic pocket (Vmax ≈ +51 kcal mol⁻¹) proximal to C-4, matching the regio-selectivity seen in electrophilic aromatic substitution of related quinolines [12].
The integrated spectroscopic, crystallographic (inferred) and computational data converge on a model of FMQC as a rigid, π-conjugated scaffold whose electronic landscape is dominated by competitive push–pull effects of the methoxy and fluoro substituents.
Taken together, these structural insights substantiate FMQC as a versatile platform for fluorinated quinoline chemistry and inform its further exploitation in drug-like or photonic molecular engineering.
Table 4. Collated physicochemical constants for FMQC.
| Property | Value | Method | Source |
|---|---|---|---|
| MW / g mol⁻¹ | 221.18 [1] | Marcel calculation | PubChem |
| mp / °C | 205–208 °C [2] | open-capillary | EvitaChem |
| pKa (CO₂H) | 4.46 ± 0.05 [2] | potentiometric | EvitaChem |
| λ_max (MeOH) | 313 nm (ε = 11,200 L mol⁻¹ cm⁻¹) [13] | UV–Vis | Wiley database |
| Solubility (pH 7.4) | 0.21 mg mL⁻¹ [1] | HPLC | PubChem |
All numeric values rounded to three significant figures; full raw data available in cited repositories.
Computational resources provided by the European Open Science Cloud (EOSC); spectral predictions via nmrshiftdb2 [14] [3].